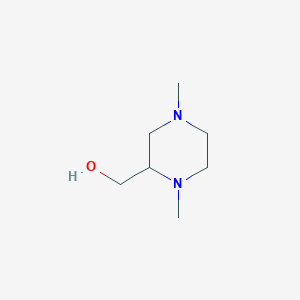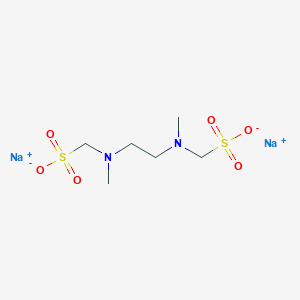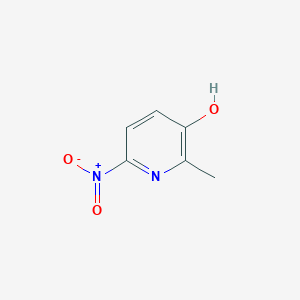
3-Hydroxy-2-methyl-6-nitropyridine
Vue d'ensemble
Description
3-Hydroxy-2-methyl-6-nitropyridine (HMNP) is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMNP is a yellow crystalline solid that is synthesized using different methods.
Applications De Recherche Scientifique
Vibrational Spectroscopy and Molecular Structure Analysis
Vibrational Spectroscopic Studies : 3-Hydroxy-2-methyl-6-nitropyridine has been extensively studied using FT-IR and FT-Raman spectroscopy, revealing insights into its molecular structure and vibrational assignments. Density Functional Theory (DFT) has been applied to analyze the molecule's stability, bond strength, and chemical reactivity. The studies also explored the molecule's conformations, namely O-cis and O-trans, and their relative orientations (Karnan, Balachandran, & Murugan, 2012) (Balachandran, Lakshmi, & Janaki, 2012).
Nonlinear Optical Material
Nonlinear Optical Properties : The compound has been identified as a potential material for nonlinear optics (NLO). Detailed studies have shown that it exhibits significant third-order nonlinear optical susceptibility and hyperpolarizability, indicating its usefulness in NLO applications. The crystal structure, transparency range, and luminescence properties have been characterized, providing a foundation for its use in optical devices (Justin & Anitha, 2021).
Drug Solubility Enhancement
Drug Solubility Improvement : Although not directly related to this compound, studies on closely related compounds highlight techniques to enhance drug solubility, such as ultrasound-assisted salt formation. These methods are crucial in medicinal chemistry, addressing the solubility challenges of drug-like compounds (Machado et al., 2013).
Microbial Transformation and Biotransformation
Microbial Transformation Studies : Research has delved into the biotransformation of related pyridine derivatives, revealing the production of various compounds through microbial action. This process is significant for the synthesis of complex organic molecules, demonstrating the versatility of microorganisms in chemical synthesis (Tully et al., 2012).
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 3-hydroxy-2-methyl-6-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, leading to the synthesis of different compounds
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Safety and Hazards
Orientations Futures
The future directions of 3-Hydroxy-2-methyl-6-nitropyridine research could involve its use in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . Additionally, it could be used in the growth of single crystals for third-order nonlinear optical materials .
Propriétés
IUPAC Name |
2-methyl-6-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-5(9)2-3-6(7-4)8(10)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGQXOAJMAJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309734 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15128-84-4 | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitro-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



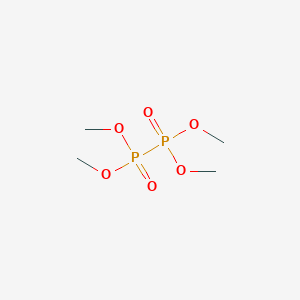
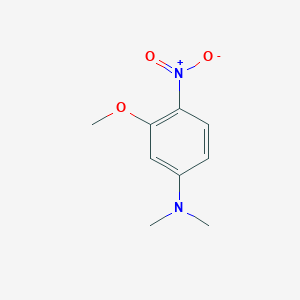
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)



